molecular formula C14H28NO6P B558022 Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate CAS No. 176504-89-5

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate

Cat. No.: B558022
CAS No.: 176504-89-5
M. Wt: 337.35 g/mol
InChI Key: YZGNGDYZKMFCMO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is a complex organic compound that features a phosphonate group, a tert-butoxycarbonyl (Boc) protected amino group, and a dimethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino intermediate. This intermediate is then subjected to a series of reactions, including phosphorylation, to introduce the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohols.

    Substitution: Free amines and their derivatives.

Scientific Research Applications

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl((3S)-4,4-dimethyl-3-amino-2-oxopentyl)-phosphonate: Lacks the Boc protection, making it more reactive.

    Dimethyl((3S)-4,4-dimethyl-3-(acetylamino)-2-oxopentyl)-phosphonate: Features an acetyl-protected amino group instead of Boc.

    Dimethyl((3S)-4,4-dimethyl-3-(benzylamino)-2-oxopentyl)-phosphonate: Contains a benzyl-protected amino group.

Uniqueness

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGNGDYZKMFCMO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427340
Record name Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-89-5
Record name 1,1-Dimethylethyl N-[(1S)-1-[2-(dimethoxyphosphinyl)acetyl]-2,2-dimethylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176504-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.